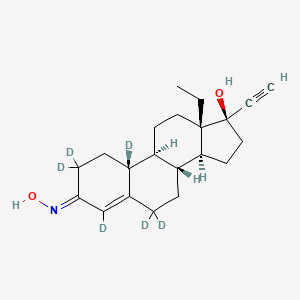
Norgestimate metabolite norelgestromin-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norgestimate metabolite norelgestromin-d6 is a deuterium-labeled version of norelgestromin, which is a metabolite of norgestimate. Norgestimate is a synthetic progestogen used in hormonal contraceptives. This compound is primarily used in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Norgestimate metabolite norelgestromin-d6 is synthesized through the deuteration of norelgestromin. The process involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the norelgestromin molecule. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the compound. The final product is usually obtained as a white to off-white solid, which is then packaged and stored under controlled conditions to maintain its integrity .
Análisis De Reacciones Químicas
Types of Reactions
Norgestimate metabolite norelgestromin-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The alkyne group in this compound can undergo substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the alkyne group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated metabolites, while reduction can produce deuterated analogs with modified functional groups .
Aplicaciones Científicas De Investigación
Norgestimate metabolite norelgestromin-d6 is widely used in scientific research, including:
Chemistry: It serves as a reagent in click chemistry, particularly in the synthesis of complex molecules.
Biology: The compound is used to study the metabolic pathways and pharmacokinetics of norgestimate.
Medicine: It aids in the development of hormonal contraceptives and the study of their metabolic profiles.
Industry: The compound is used in the quality control and validation of analytical methods for drug testing.
Mecanismo De Acción
Norgestimate metabolite norelgestromin-d6 exerts its effects by inhibiting estrone sulfatase, an enzyme that converts sulfated steroid precursors to estrogen. This inhibition reduces the levels of estrogen, thereby affecting the hormonal balance in the body. The compound also suppresses follicular development and induces changes in the endometrium, which decreases the chances of implantation and thickens the cervical mucus, impeding sperm movement .
Comparación Con Compuestos Similares
Similar Compounds
Norelgestromin: The non-deuterated version of norgestimate metabolite norelgestromin-d6.
Levonorgestrel: Another metabolite of norgestimate with similar progestogenic activity.
Ethinylestradiol: Often combined with norgestimate in hormonal contraceptives
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and the development of new hormonal therapies .
Propiedades
Fórmula molecular |
C21H29NO2 |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
(3E,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D |
Clave InChI |
ISHXLNHNDMZNMC-LLWUDOGESA-N |
SMILES isomérico |
[2H]C\1=C2[C@](CC(/C1=N\O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H] |
SMILES canónico |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















